7-Bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline
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Overview
Description
7-Bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline is a quinoxaline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry . Quinoxalines are multi-nitrogen heterocyclic compounds that have shown significant potential in the development of pharmaceuticals and other chemical products .
Preparation Methods
The synthesis of 7-Bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
7-Bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with varied biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new chemical entities.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets and exhibit various biological activities.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline can be compared with other quinoxaline derivatives such as:
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an essential intermediate in the synthesis of the drug Erdafitinib.
Quinalphos: A well-known pesticide with a quinoxaline structure.
Quizalofop-p-ethyl: Another pesticide with a quinoxaline structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
7-bromo-2-(3,3-difluoropyrrolidin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2N3/c13-8-1-2-9-10(5-8)17-11(6-16-9)18-4-3-12(14,15)7-18/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGRBRKCCNPTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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